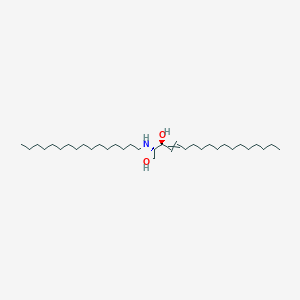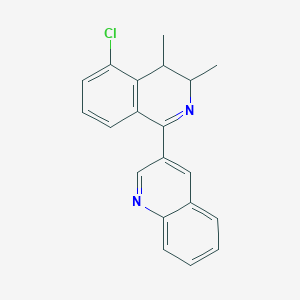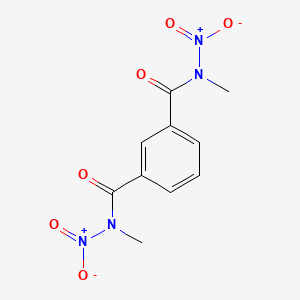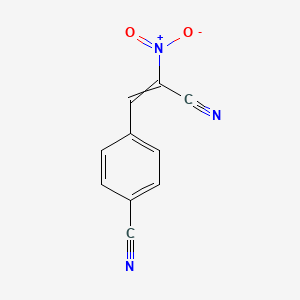
4-(2-Cyano-2-nitroethenyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Cyano-2-nitroethenyl)benzonitrile is a chemical compound with the molecular formula C10H5N3O2 It is characterized by the presence of both cyano and nitro functional groups attached to an ethylene bridge, which is further connected to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyano-2-nitroethenyl)benzonitrile typically involves the reaction of 4-formylbenzonitrile with nitromethane in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by the addition of a cyano group. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Cyano-2-nitroethenyl)benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol as solvent, room temperature to 50°C.
Substitution: Sodium methoxide, methanol as solvent, room temperature.
Oxidation: Potassium permanganate, acetone as solvent, room temperature.
Major Products Formed
Reduction: 4-(2-Amino-2-nitroethenyl)benzonitrile
Substitution: Various cyano-substituted derivatives
Oxidation: Oxidized nitro derivatives
Aplicaciones Científicas De Investigación
4-(2-Cyano-2-nitroethenyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Cyano-2-nitroethenyl)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyano group can participate in nucleophilic addition reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: A simpler compound with a single cyano group attached to a benzene ring.
4-Nitrobenzonitrile: Contains a nitro group and a cyano group attached to a benzene ring, but lacks the ethylene bridge.
2-Cyano-4-nitroaniline: Contains both cyano and nitro groups, but with an amino group instead of an ethylene bridge.
Propiedades
Número CAS |
917839-31-7 |
|---|---|
Fórmula molecular |
C10H5N3O2 |
Peso molecular |
199.17 g/mol |
Nombre IUPAC |
4-(2-cyano-2-nitroethenyl)benzonitrile |
InChI |
InChI=1S/C10H5N3O2/c11-6-9-3-1-8(2-4-9)5-10(7-12)13(14)15/h1-5H |
Clave InChI |
VVYDMEYVVOFXFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=C(C#N)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


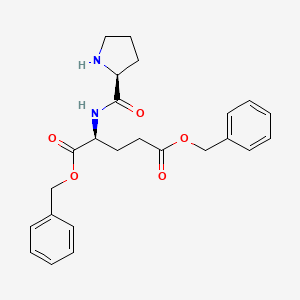
![3-[(E)-{[4-(Acetyloxy)-3-methoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14197081.png)
![4-{5-[2-(4-Methoxyphenyl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14197086.png)
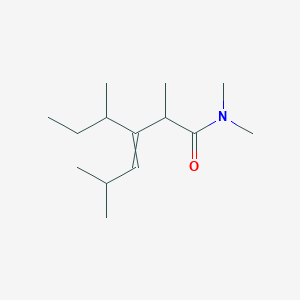
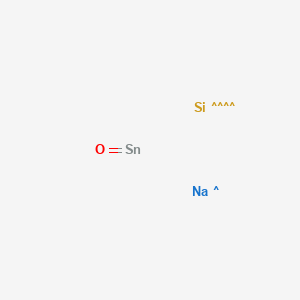
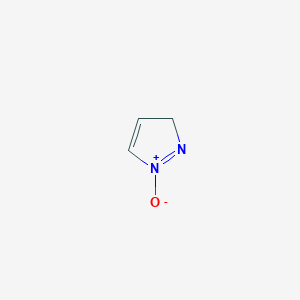
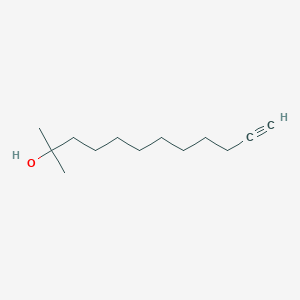
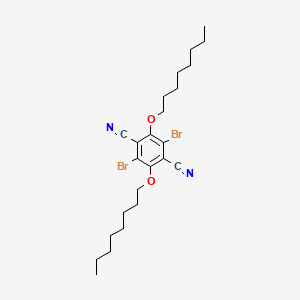
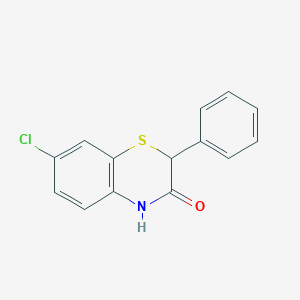
![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14197133.png)
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B14197135.png)
